molecular formula C13H10N2O4 B3060305 Bis(2-nitrophenyl)methane CAS No. 21540-57-8

Bis(2-nitrophenyl)methane

Cat. No.: B3060305
CAS No.: 21540-57-8
M. Wt: 258.23 g/mol
InChI Key: NABSHCGXYOFMDL-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl)methane: is an organic compound with the molecular formula C13H10N2O4 It consists of two nitrophenyl groups attached to a central methane carbon

Scientific Research Applications

Chemistry: Bis(2-nitrophenyl)methane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications .

Mechanism of Action

The mechanism of action of Bis(2-nitrophenyl)methane involves weak π-interactions between nitro groups and between benzene and nitro groups . There are also π–π interactions between one benzene group and an inversion-related equivalent .

Safety and Hazards

When handling Bis(2-nitrophenyl)methane, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It’s also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The synthesis of Bis(2-nitrophenyl)methane is part of an effort to access 2,2’-MDA for use as a standard to measure the by-products created in the manufacturing process to synthesize 4,4’-MDA . This suggests that future research may focus on improving the synthesis process and exploring the potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-nitrophenyl)methane can be synthesized through a two-step process. The first step involves the reaction of 2-nitrophenyl boronic acid with 2-nitrobenzyl bromide using a Suzuki coupling reaction to produce 2,2’-dinitrodiphenylmethane. The second step involves the reduction of the nitro groups on 2,2’-dinitrodiphenylmethane to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(2-nitrophenyl)methane undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Bis(2-aminophenyl)methane.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Bis(4-nitrophenyl)methane: Similar structure but with nitro groups in the para position.

    Bis(3-nitrophenyl)methane: Similar structure but with nitro groups in the meta position.

Uniqueness: Bis(2-nitrophenyl)methane is unique due to the ortho positioning of the nitro groups, which affects its chemical reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its para and meta counterparts .

Properties

IUPAC Name

1-nitro-2-[(2-nitrophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-14(17)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABSHCGXYOFMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557565
Record name 1,1'-Methylenebis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21540-57-8
Record name 1,1'-Methylenebis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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